2,2'-[Butylidenebis(oxymethylene)]bisfuran
Description
2,2'-[Butylidenebis(oxymethylene)]bisfuran (CAS: 94021-99-5) is a furan-derived compound with the molecular formula C₁₄H₁₈O₄. Its structure features a butylidene group bridging two oxymethylene-linked furan rings (Figure 1). This compound is synthesized via hydroxyalkylation/alkylation reactions between 2-methylfuran and butanal, catalyzed by acidic zeolites such as ITQ-2, which achieves yields up to 86% under optimized conditions (50°C, 8 hours) . Its primary applications include serving as a precursor for value-added chemicals and biofuels due to its reactivity and structural versatility.
Properties
CAS No. |
94021-99-5 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[1-(furan-2-ylmethoxy)butoxymethyl]furan |
InChI |
InChI=1S/C14H18O4/c1-2-5-14(17-10-12-6-3-8-15-12)18-11-13-7-4-9-16-13/h3-4,6-9,14H,2,5,10-11H2,1H3 |
InChI Key |
IQTWUJXJPBSQDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(OCC1=CC=CO1)OCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Butylidenebis(oxymethylene)]bisfuran typically involves the reaction of furan derivatives with butylidene intermediates. One common method includes the use of a furan compound and a butylidene precursor in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2,2’-[Butylidenebis(oxymethylene)]bisfuran may utilize continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-performance liquid chromatography (HPLC) is common for the purification and separation of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Butylidenebis(oxymethylene)]bisfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced furan compounds.
Substitution: The furan rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane (CH2Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols .
Scientific Research Applications
Analytical Applications
One of the primary applications of 2,2'-[Butylidenebis(oxymethylene)]bisfuran is in the field of chromatography. It has been successfully analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method involves the use of a Newcrom R1 HPLC column, which allows for the separation and analysis of this compound under simple conditions.
HPLC Method Details
- Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid.
- Mass-Spec Compatibility : For mass spectrometry applications, phosphoric acid can be replaced with formic acid.
- Column Specifications : Utilizes smaller 3 µm particle columns suitable for ultra-performance liquid chromatography (UPLC) applications.
- Scalability : The method is scalable for preparative separation and isolation of impurities.
Case Studies
-
Separation Techniques in Drug Development
- A study highlighted the use of this compound in drug formulation processes where precise separation techniques are critical. The ability to isolate this compound effectively allows researchers to understand its interactions and efficacy as a potential therapeutic agent.
-
Analytical Chemistry Research
- In analytical chemistry, studies have employed this compound to develop new methodologies for detecting similar furan derivatives. Its unique properties make it an ideal candidate for enhancing chromatographic techniques.
Mechanism of Action
The mechanism of action of 2,2’-[Butylidenebis(oxymethylene)]bisfuran involves its interaction with molecular targets through its furan rings and oxymethylene linkages. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Alkylidene Bridges
2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran
- CAS: Not explicitly provided (referenced in ).
- Molecular Formula : Likely C₁₄H₁₈O₄ (similar to the target compound).
- Key Differences : The bridge is a 2-methylpropylidene group instead of butylidene, introducing a branched alkyl chain. This structural variation may alter steric effects and solubility compared to the linear butylidene chain.
- Synthesis: No yield data available, but analogous hydroxyalkylation routes are presumed.
2,2'-[Heptylidenebis(thiomethylene)]bisfuran (CAS: 94134-43-7)
- Molecular Formula : C₁₇H₂₄O₂S₂
- Structural Features : A heptylidene bridge with thiomethylene (‑S‑CH₂‑) linkages instead of oxymethylene (‑O‑CH₂‑) .
- Physical Properties :
- Reactivity : The sulfur atoms in thiomethylene groups may enhance thermal stability but reduce electrophilicity compared to oxygenated analogues.
Analogues with Aromatic or Ether Bridges
Oxirane, 2,2'-[1,3-phenylenebis(oxymethylene)]bis (CAS: 101-90-6)
- Molecular Formula : C₁₂H₁₄O₄
- Structure : Features a 1,3-phenylene bridge with oxymethylene-linked epoxy groups .
- Applications : Primarily used in epoxy resins and polymer crosslinking due to its rigid aromatic backbone.
Ethylene Glycol Diglycidyl Ether (CAS: 2224-15-9)
Comparative Analysis Table
Key Findings and Implications
Bridge Length and Reactivity: Longer alkylidene bridges (e.g., heptylidene vs. Branched bridges (e.g., 2-methylpropylidene) introduce steric hindrance, which may lower catalytic efficiency in synthesis .
Heteroatom Effects :
- Thiomethylene linkages (‑S‑CH₂‑) enhance thermal stability but may limit compatibility with oxygen-sensitive reactions compared to oxymethylene analogues .
Aromatic vs. Aliphatic Bridges :
- Aromatic bridges (e.g., phenylene) impart rigidity and are preferred in polymer applications, whereas aliphatic bridges offer flexibility for fuel-related precursors .
Catalytic Efficiency :
- Acidic zeolites like ITQ-2 are optimal for synthesizing oxymethylene-bridged furans, achieving high yields (>85%) . Thiomethylene derivatives may require alternative catalysts due to sulfur’s poisoning effects on zeolites.
Biological Activity
2,2'-[Butylidenebis(oxymethylene)]bisfuran is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity and antimicrobial effects.
Chemical Structure and Synthesis
The compound this compound is characterized by its unique furan-based structure, which is known to influence its biological properties. Its synthesis typically involves the reaction of furan derivatives with aldehydes or ketones under controlled conditions to yield the desired bisfuran compound.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
- In Vitro Studies :
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
- Fungal Activity :
2. Cytotoxicity
The cytotoxic effects of this compound have been assessed using several human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A-549 (lung cancer).
- Cell Line Sensitivity :
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 60 |
| MCF-7 | 70 |
| A-549 | 80 |
- Mechanism of Action :
Case Studies
A notable case study involved the evaluation of this compound in combination with conventional chemotherapy agents. The compound was found to enhance the efficacy of these agents in vitro, suggesting its potential as an adjuvant therapy in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
